molecular formula C6H7Br2N B1520147 4-Bromo-3-methylpyridine hydrobromide CAS No. 1185658-26-7

4-Bromo-3-methylpyridine hydrobromide

Cat. No.: B1520147
CAS No.: 1185658-26-7
M. Wt: 252.93 g/mol
InChI Key: QHADCLCBIAHOHO-UHFFFAOYSA-N
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Description

4-Bromo-3-methylpyridine hydrobromide is a halogenated heterocyclic organic compound. It is characterized by a pyridine ring substituted with a bromine atom at the 4-position and a methyl group at the 3-position, along with a hydrobromide group. This compound is known for its distinctive properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-methylpyridine hydrobromide can be synthesized through several methods, including the halogenation of pyridine derivatives. One common approach involves the bromination of 3-methylpyridine using bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure the selective substitution at the desired positions on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, purification techniques such as recrystallization or distillation may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methylpyridine hydrobromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound, leading to the formation of pyridine derivatives with higher oxidation states.

  • Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can reduce the bromine atom, resulting in the formation of 4-methylpyridine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols, leading to the formation of various substituted pyridine derivatives.

Major Products Formed:

  • Oxidation Products: Pyridine-N-oxide derivatives

  • Reduction Products: 4-Methylpyridine derivatives

  • Substitution Products: Aminopyridines, alkoxypyridines

Scientific Research Applications

4-Bromo-3-methylpyridine hydrobromide is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate the interactions of pyridine derivatives with biological macromolecules.

  • Medicine: It is employed in the development of new drugs and therapeutic agents, particularly those targeting neurological disorders.

  • Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Bromo-3-methylpyridine hydrobromide is similar to other halogenated pyridines, such as 3-bromopyridine and 4-bromopyridine. its unique substitution pattern at the 3- and 4-positions gives it distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • 3-Bromopyridine

  • 4-Bromopyridine

  • 2-Bromopyridine

  • 3-Chloropyridine

  • 4-Chloropyridine

Properties

IUPAC Name

4-bromo-3-methylpyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN.BrH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHADCLCBIAHOHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185658-26-7
Record name 4-Bromo-3-methylpyridine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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